[4-(Methanesulfonylmethyl)oxan-4-yl]methanol
Overview
Description
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol is a versatile small molecule scaffold with the molecular formula C₈H₁₆O₄S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a methanesulfonylmethyl group attached to an oxan-4-ylmethanol structure, making it a valuable building block in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methanesulfonylmethyl)oxan-4-yl]methanol typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Methanesulfonylmethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol: Unique due to its specific functional groups and structure.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the methanesulfonyl group, making it less reactive in certain reactions.
Methanesulfonyl chloride: Used as a reagent rather than a product, highlighting the importance of the methanesulfonyl group in this compound.
Uniqueness
The presence of both the methanesulfonyl and hydroxyl groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
[4-(methylsulfonylmethyl)oxan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFOZZCFDNGJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-66-5 | |
Record name | [4-(methanesulfonylmethyl)oxan-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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